Tafenoquine - 106635-80-7

Tafenoquine

Catalog Number: EVT-283108
CAS Number: 106635-80-7
Molecular Formula: C24H28F3N3O3
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafenoquine is a synthetic 8-aminoquinoline antimalarial compound, originally developed as an investigational compound (WR 238605) by the United States Army's Walter Reed Army Institute of Research (WRAIR). [] It was later codeveloped by the US Army and GlaxoSmithKline. [] Tafenoquine acts against various stages of the malaria parasite, including the liver stages, gametocytes, and sporozoites of Plasmodium falciparum, as well as the blood stages. [, , ]

Molecular Structure Analysis

The molecular formula of Tafenoquine succinate is C24H28F3N3O3•C4H6O4. [] Its molecular weight is 581.6 as the succinate salt. []

Mechanism of Action

Tafenoquine is an 8-aminoquinoline, a class of antimalarial drugs known for their activity against various stages of the malaria parasite's lifecycle. [, , ] Its long half-life, approximately 12.7 days [], allows for a single-dose treatment for relapse prevention in individuals with Plasmodium vivax malaria. [] Tafenoquine exerts its antimalarial activity through several mechanisms:

  • Hypnozoiticidal activity: Tafenoquine is effective against the dormant liver stage of Plasmodium vivax, termed "hypnozoites," which are responsible for relapsing infections. [, , ] This effect is believed to be related to the production of oxidative metabolites. []
  • Blood schizontocidal activity: Tafenoquine also demonstrates activity against the blood stages of the parasite, inhibiting schizont maturation. [, ] This action has been shown to be synergistic when combined with artemisinin. []
  • Gametocytocidal activity: Tafenoquine exhibits activity against gametocytes, the sexual stage of the malaria parasite responsible for transmission to mosquitoes. [] This transmission-blocking effect contributes to reducing the spread of malaria.
Physical and Chemical Properties Analysis

Tafenoquine is a fluorescent compound. [] Routes of elimination are through feces. [, ]

Applications
  • Malaria Prophylaxis: Tafenoquine is effective in preventing malaria in non-immune individuals. [, , ] Its long half-life permits weekly dosing, offering a convenient prophylactic regimen compared to daily dosing with other drugs. [, ] Studies in Thai soldiers demonstrated its efficacy in preventing both Plasmodium falciparum and Plasmodium vivax malaria. [, ]
  • Radical Cure of Plasmodium vivax Malaria: Tafenoquine's single-dose treatment regimen provides an effective alternative to the 14-day primaquine regimen for radical cure of Plasmodium vivax malaria. [, , ] Clinical trials have shown its efficacy in preventing relapse in patients with normal Glucose-6-Phosphate Dehydrogenase (G6PD) activity. [, ]
  • Transmission Blocking: Tafenoquine reduces the transmission of Plasmodium falciparum to mosquitoes by targeting the gametocyte stage of the parasite. [] This activity contributes to malaria control efforts by limiting the spread of the disease.
  • Treatment of Babesiosis: Research in mice suggests that a single oral dose of Tafenoquine is effective in decreasing microscopically detectable parasitemia in Babesia microti infection. [] The observed blood plasma Tafenoquine levels in mice are comparable to those achieved in humans using the FDA-approved dose for malaria prevention, indicating its potential as a treatment option for babesiosis. []
Future Directions
  • Optimization of Dosing Regimens: Further research is needed to optimize tafenoquine dosing for both radical cure and prophylaxis, balancing efficacy and safety. Studies suggest that higher doses may be more effective for radical cure. []
  • Evaluation in Pediatric Populations: Tafenoquine is currently not approved for use in children. Further studies are needed to evaluate its safety and efficacy in pediatric populations. []
  • Development of G6PD Diagnostics: Tafenoquine can cause hemolysis in G6PD deficient individuals. The development of robust and low-cost G6PD diagnostics is crucial for its safe implementation in malaria control and elimination programs. [, ]
  • Exploration of Alternative Applications: Given its demonstrated efficacy against Plasmodium, Leishmania, and Trypanosoma, further research could explore Tafenoquine's potential for treating other parasitic diseases. [, ]
  • Understanding its Mode of Action: While the general mechanisms of action are understood, further research is needed to elucidate the precise molecular targets and metabolic pathways involved in Tafenoquine's activity against various parasitic stages. [, ]
  • Assessment of Long-Term Safety and Efficacy: More extensive studies are needed to assess the long-term safety and efficacy of Tafenoquine, particularly in areas with high prevalence of G6PD deficiency and in vulnerable populations. [, ]

Primaquine

Compound Description: Primaquine is an 8-aminoquinoline antimalarial drug used to prevent relapse of Plasmodium vivax malaria (radical cure). It is the only drug that cures the parasite liver stage for many years, but it requires 14 days of treatment to be effective []. Primaquine can cause hemolysis in people with glucose-6-phosphate dehydrogenase (G6PD) deficiency []. There is also some evidence of parasite resistance to primaquine [].

Mefloquine

Compound Description: Mefloquine is an antimalarial drug used for both treatment and prevention of malaria. It is a blood schizonticide that kills the parasite forms that cause malarial illness [].

Chloroquine

Compound Description: Chloroquine is a 4-aminoquinoline antimalarial drug used to treat the blood-stage infection of malaria [, ]. It is often used in combination with other antimalarials, such as Primaquine or Tafenoquine, to achieve radical cure of P. vivax malaria [].

Relevance: Chloroquine is frequently used in combination with Tafenoquine in the treatment of P. vivax malaria [, , , ]. Chloroquine clears the blood-stage parasites, while Tafenoquine targets the dormant liver-stage parasites (hypnozoites) to prevent relapse []. Studies have shown that the blood schizonticidal efficacy of Tafenoquine is enhanced when administered with Chloroquine [].

Artemisinin

Compound Description: Artemisinin and its derivatives are potent antimalarial drugs that rapidly kill Plasmodium parasites during the blood stage of infection []. They are often used in combination with other antimalarials in Artemisinin-based Combination Therapies (ACTs) [].

Relevance: Studies have investigated the combined use of Tafenoquine and Artemisinin derivatives, demonstrating synergistic activity against P. falciparum []. This combination is particularly promising for treating multidrug-resistant malaria [].

Dihydroartemisinin-Piperaquine

Compound Description: Dihydroartemisinin-Piperaquine is an Artemisinin-based Combination Therapy (ACT) used for the treatment of uncomplicated malaria []. It comprises dihydroartemisinin, a fast-acting antimalarial, and piperaquine, a long-acting antimalarial [].

Relevance: Clinical trials have evaluated the pharmacokinetic interactions between Tafenoquine and Dihydroartemisinin-Piperaquine to assess their safety and efficacy when co-administered []. Results indicate that Tafenoquine can be safely co-administered with Dihydroartemisinin-Piperaquine without dose adjustment for any of the compounds [].

Artemether-Lumefantrine

Compound Description: Artemether-Lumefantrine is another example of an Artemisinin-based Combination Therapy (ACT) commonly used for the treatment of uncomplicated malaria [].

Relevance: Similar to Dihydroartemisinin-Piperaquine, the pharmacokinetic interactions between Tafenoquine and Artemether-Lumefantrine have been studied []. The findings suggest that Tafenoquine can be co-administered with Artemether-Lumefantrine without dose adjustment for either drug [].

5,6-ortho-quinone Tafenoquine Metabolite

Compound Description: The 5,6-ortho-quinone tafenoquine metabolite is a product of Tafenoquine metabolism, likely formed through the activity of Cytochrome P450 enzymes, particularly CYP2D [].

Relevance: The presence and levels of this metabolite can vary depending on the activity of CYP2D enzymes, which are known to exhibit genetic polymorphism in humans []. Understanding the formation and potential impact of this metabolite is crucial for optimizing Tafenoquine dosing and predicting its efficacy in diverse populations.

Properties

CAS Number

106635-80-7

Product Name

Tafenoquine

IUPAC Name

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

Molecular Formula

C24H28F3N3O3

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3

InChI Key

LBHLFPGPEGDCJG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC

Solubility

Insoluble

Synonyms

Krintafel
N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine
tafenoquine
tafenoquine maleate
tafenoquine succinate
WR 238605
WR-238605

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.